Physicochemical properties of Butane-1,1,1,2-tetracarboxylic acid
Physicochemical properties of Butane-1,1,1,2-tetracarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of Butane-1,1,1,2-tetracarboxylic Acid and its Stable Isomers
Executive Summary
This technical guide addresses the physicochemical properties of Butane-1,1,1,2-tetracarboxylic acid. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of experimental or theoretical data for this specific constitutional isomer. The core reason for this lies in its predicted instability. The presence of three carboxylic acid groups on a single carbon atom (a tricarboxylic geminal structure) would create extreme steric hindrance and electronic repulsion, making the molecule highly susceptible to decarboxylation.
Therefore, this guide will provide an in-depth analysis of the stable, commercially relevant, and well-documented isomers: Butane-1,2,3,4-tetracarboxylic acid (BTCA) and Butane-1,1,4,4-tetracarboxylic acid . By focusing on these compounds, we aim to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for their work, covering structural properties, reactivity, applications, and experimental considerations.
Structural Analysis and Isomeric Stability
The arrangement of the four carboxyl groups along the butane backbone dictates the stability and properties of butanetetracarboxylic acid isomers. The requested molecule, Butane-1,1,1,2-tetracarboxylic acid, is predicted to be highly unstable. In contrast, the 1,2,3,4- and 1,1,4,4- isomers distribute the carboxyl groups more favorably, resulting in stable, solid compounds that can be isolated and utilized in various applications.
Caption: Structural comparison of butanetetracarboxylic acid isomers.
Butane-1,2,3,4-tetracarboxylic Acid (BTCA)
This isomer is the most widely studied and commercially significant. It is a versatile cross-linking agent and a building block for specialty polymers. It exists as two diastereomers: a meso form and a chiral (R,R)/(S,S) pair.[1]
Core Physicochemical Data
The fundamental properties of BTCA are summarized below, providing a baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1703-58-8 (unspecified stereochemistry) | [1] |
| 4534-68-3 (meso) | [1] | |
| Molecular Formula | C₈H₁₀O₈ | [2] |
| Molecular Weight | 234.16 g/mol | [2][3] |
| Appearance | White crystalline powder or solid | [3][4] |
| Melting Point | 193-197 °C | [5] |
| 236 °C (DL-form) | [6] | |
| 246 °C (meso-form) | [1] | |
| Boiling Point | 296.47°C (rough estimate) | [5] |
| Solubility | Soluble in water and ethanol.[2] Water solubility: >=10 g/100 mL at 19 ºC.[5][6] | [2][5][6] |
| pKa Values | pK1: 3.43; pK2: 4.58; pK3: 5.85; pK4: 7.16 (at 25°C) | [5] |
Spectral Analysis
Spectroscopic methods are essential for the identification and quality control of BTCA.
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Infrared (IR) Spectroscopy: The IR spectrum of BTCA shows characteristic strong absorption peaks for the carboxylic acid functional group.[7] A very broad absorption is expected in the 2500-3300 cm⁻¹ range due to the O-H stretching of hydrogen-bonded dimers.[8] A strong carbonyl (C=O) stretching vibration appears around 1701 cm⁻¹.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic carboxyl protons are expected to produce a broad singlet signal at a downfield chemical shift, typically around 12 ppm, though this can be solvent-dependent.[8] For the meso-isomer, ¹H and ¹³C NMR spectra are available for reference.[9] In ¹³C NMR, the carboxyl carbons typically resonate in the 165-185 ppm range.[8]
Chemical Properties and Reactivity
BTCA's reactivity is dominated by its four carboxylic acid groups. It readily donates protons in the presence of a base and can react with active metals.[10]
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Cross-linking Agent: BTCA is a highly effective formaldehyde-free durable press finishing agent.[2][11] Its polyvalent nature allows it to form ester cross-links with hydroxyl-rich polymers like cotton cellulose, enhancing wrinkle resistance, anti-pilling, and even flame-retardant properties.[2]
-
Dianhydride Formation: Upon heating or treatment with a dehydrating agent, BTCA forms a stable dianhydride, which consists of two succinic anhydride-like rings.[1]
-
Coordination Chemistry: As a polycarboxylate ligand, BTCA is used to synthesize coordination polymers and metal-organic frameworks (MOFs) by binding with various metal ions, such as zinc.[1][7]
Synthesis and Experimental Protocols
A common industrial synthesis involves the oxidation of tetrahydrophthalic anhydride.[1][12]
Caption: General workflow for the synthesis of BTCA.[12][13]
Protocol: Synthesis of BTCA from Tetrahydrophthalic Anhydride [12][13]
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Charging the Reactor: In a stirred reaction vessel, charge tetrahydrophthalic anhydride, a suitable catalyst (e.g., sodium tungstate), and water.
-
Initial Heating: Heat the mixture to approximately 90°C with stirring to achieve complete dissolution.
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Oxidation: Begin the dropwise addition of 20-30% hydrogen peroxide. Concurrently, gradually increase the reaction temperature to 110-130°C. During this phase, water is continuously distilled from the reactor to drive the reaction.
-
Completion and Crystallization: After the addition of hydrogen peroxide is complete, maintain the reaction temperature for several hours to ensure full conversion.
-
Isolation: Cool the reaction mixture. BTCA will precipitate out of the solution as a solid.
-
Purification: Filter the crude product. Dry the solid material, typically at around 120°C. For high-purity applications, the crude product can be further purified by recrystallization.
Applications in Research and Drug Development
BTCA serves as a critical reagent in material science and bioconjugation.
-
Biomaterial Functionalization: It is used to cross-link biopolymers like nanocellulose to fabricate flexible, water-stable membranes with improved ionic conductivity.
-
Drug Delivery: The carboxylate groups can be functionalized to attach to drug molecules or targeting ligands, making BTCA a potential building block for hydrogels and polymer-based drug delivery systems.
-
Surface Modification: BTCA can be used as a spacer for cross-linking nanoparticles, such as titania, to surfaces like cotton, imparting new functionalities.[2]
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